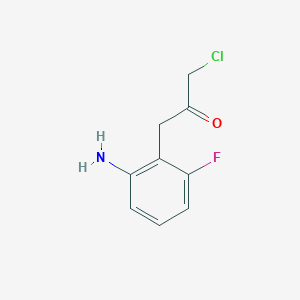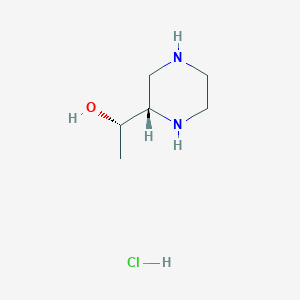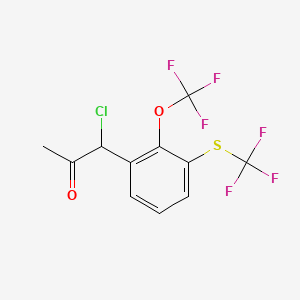
(12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sancycline, also known as 6-demethyl-6-deoxytetracycline, is a member of the tetracycline class of antibiotics. It is a synthetic derivative of tetracycline and exhibits broad-spectrum antibacterial activity. Sancycline is notable for its simplified chemical structure compared to other tetracyclines, which retains its biological activity while offering potential advantages in terms of synthesis and application .
Méthodes De Préparation
The synthesis of sancycline involves several key steps. One common method is the reduction of demeclocycline. This process typically involves high-pressure hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) in an acidic medium, often using sulfuric acid or methanesulfonic acid . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods focus on optimizing these conditions to achieve scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Sancycline undergoes various chemical reactions, including:
Oxidation: Sancycline can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: The reduction of sancycline itself is a key step in its synthesis from demeclocycline.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of sancycline with modified functional groups that can alter its biological activity and pharmacokinetic properties .
Applications De Recherche Scientifique
Sancycline has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and modification of tetracycline antibiotics.
Biology: Sancycline is used in research to understand the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: Although not as commonly used as other tetracyclines, sancycline’s simplified structure makes it a valuable compound for developing new therapeutic agents.
Mécanisme D'action
Sancycline exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, preventing the addition of amino acids to the growing peptide chain. This action effectively halts bacterial growth and replication. The molecular targets of sancycline include the 30S ribosomal subunit, and its binding interferes with the function of transfer RNA (tRNA) during translation .
Comparaison Avec Des Composés Similaires
Sancycline is part of the tetracycline family, which includes compounds such as tetracycline, doxycycline, and minocycline. Compared to these compounds, sancycline has a simplified structure with the absence of certain functional groups, which can make its synthesis more straightforward. this simplification does not significantly compromise its antibacterial activity .
Similar compounds include:
Tetracycline: The parent compound with a broad spectrum of activity.
Doxycycline: Known for its improved pharmacokinetic properties and reduced side effects.
Minocycline: Notable for its enhanced activity against resistant bacterial strains.
Sancycline’s uniqueness lies in its balance between structural simplicity and retained biological activity, making it a valuable compound for both research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C21H22N2O7 |
|---|---|
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
(12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C21H22N2O7/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29)/t9?,10?,15?,21-/m0/s1 |
Clé InChI |
MTCQOMXDZUULRV-GZLPDKJZSA-N |
SMILES isomérique |
CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O |
SMILES canonique |
CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


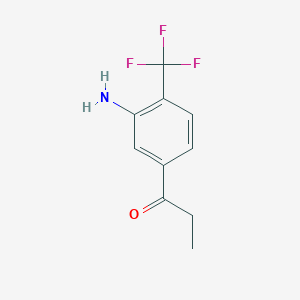
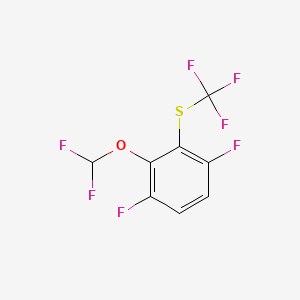
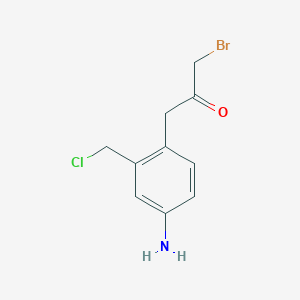
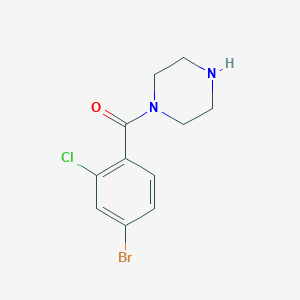
![(3-Bromoimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B14053090.png)

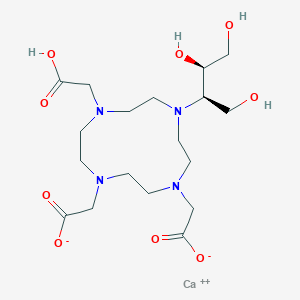
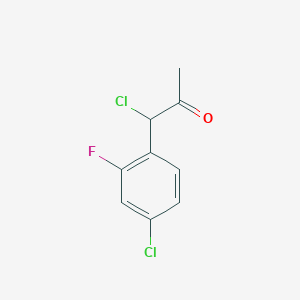
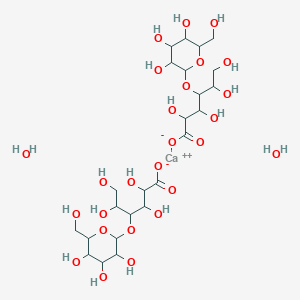
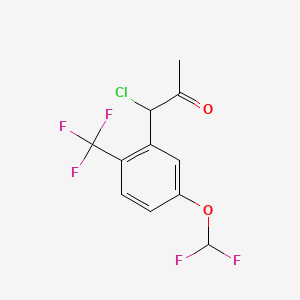
![[2-Chloro-6-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14053137.png)
